Cas no 2411226-79-2 (5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid)

5-1-(Prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid is a versatile heterocyclic compound featuring both a piperidine and an oxazole moiety, functionalized with a carboxylic acid and an acryloyl group. This structure offers significant potential in medicinal chemistry and drug development, particularly as a building block for kinase inhibitors or covalent modifiers due to the reactive acrylamide group. The carboxylic acid enhances solubility and provides a handle for further derivatization. Its rigid oxazole-piperidine scaffold contributes to favorable binding interactions in biological targets. The compound’s synthetic utility lies in its ability to participate in Michael additions and amide couplings, making it valuable for constructing complex pharmacophores.
5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid structure
2411226-79-2 structure
Product name:5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid
CAS No:2411226-79-2
MF:C12H14N2O4
Molecular Weight:250.250563144684
MDL:MFCD32879191
CID:5464142
PubChem ID:155819424

5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid
    • Z3247353420
    • 5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
    • 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid
    • MDL: MFCD32879191
    • インチ: 1S/C12H14N2O4/c1-2-9(15)14-5-3-8(4-6-14)11-10(12(16)17)13-7-18-11/h2,7-8H,1,3-6H2,(H,16,17)
    • InChIKey: AGKQUAHYVWNVBF-UHFFFAOYSA-N
    • SMILES: O1C=NC(C(=O)O)=C1C1CCN(C(C=C)=O)CC1

計算された属性

  • 精确分子量: 250.09535693 g/mol
  • 同位素质量: 250.09535693 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 350
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6
  • XLogP3: 0.9
  • 分子量: 250.25

5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26598633-0.25g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91.0%
0.25g
$666.0 2025-03-20
Enamine
EN300-26598633-0.5g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91.0%
0.5g
$1046.0 2025-03-20
Enamine
EN300-26598633-0.05g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91.0%
0.05g
$312.0 2025-03-20
Enamine
EN300-26598633-2.5g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91.0%
2.5g
$2631.0 2025-03-20
Enamine
EN300-26598633-1g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91%
1g
$1343.0 2023-09-13
Enamine
EN300-26598633-10g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91%
10g
$5774.0 2023-09-13
1PlusChem
1P028CG1-1g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylicacid
2411226-79-2 91%
1g
$1722.00 2024-05-22
Aaron
AR028COD-100mg
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylicacid
2411226-79-2 91%
100mg
$666.00 2025-02-16
Aaron
AR028COD-5g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylicacid
2411226-79-2 91%
5g
$5380.00 2023-12-15
Enamine
EN300-26598633-10.0g
5-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid
2411226-79-2 91.0%
10.0g
$5774.0 2025-03-20

5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid 関連文献

5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acidに関する追加情報

Introduction to 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid (CAS No. 2411226-79-2) and Its Emerging Applications in Chemical Biology and Medicine

5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid, identified by the CAS number 2411226-79-2, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule combines a piperidine ring with an oxazole moiety, both of which are well-documented for their diverse biological activities. The presence of a propenyl acyl group further enhances its chemical versatility, making it a promising scaffold for drug discovery and molecular probe development.

The compound’s unique structural features position it as a valuable candidate for investigating interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways and signal transduction. Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of its potential pharmacological effects, leading to novel insights into its role in therapeutic interventions.

In the realm of medicinal chemistry, the piperidine core is widely recognized for its ability to modulate biological function through binding to specific proteins. This motif has been successfully incorporated into numerous drug candidates, including antipsychotics, antivirals, and anti-inflammatory agents. The integration of the oxazole ring into the molecular framework introduces additional functionality, enabling diverse interactions with biological systems. Oxazoles are known for their stability and bioactivity, making them suitable for designing molecules with enhanced pharmacokinetic properties.

The acylated propenyl group in 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid (CAS No. 2411226-79-2) serves as a versatile handle for further chemical modifications. This allows researchers to fine-tune the compound’s properties, such as solubility, bioavailability, and binding affinity. Such flexibility is crucial in developing lead compounds that exhibit optimal pharmacological profiles.

Recent studies have highlighted the compound’s potential in modulating enzyme activity associated with neurological disorders. For instance, preliminary in vitro assays suggest that it may interact with enzymes involved in neurotransmitter synthesis and degradation. These findings align with the growing interest in targeting central nervous system (CNS) pathways to develop treatments for conditions such as depression, anxiety, and neurodegenerative diseases.

Moreover, the structural similarity of 5-1-(prop-2-enoyl)piperidin-4-yl-1,3-oxazole-4-carboxylic acid (CAS No. 2411226-79-2) to known bioactive molecules has prompted investigations into its potential role as a scaffold for next-generation therapeutics. By leveraging computational modeling techniques, researchers can predict how slight modifications to its structure might enhance its efficacy or reduce side effects. This approach underscores the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists in accelerating drug discovery efforts.

The compound’s oxazole moiety has also drawn interest for its ability to participate in hydrogen bonding interactions within biological systems. This feature is particularly relevant for designing molecules that can selectively bind to target proteins without affecting off-target sites. Such selectivity is a critical factor in minimizing adverse effects and improving therapeutic outcomes.

In conclusion,5-1-(propenoylpiperidinyl)-3H-[1]oxazolizinacarboxylic acid (CAS No. 2411226-79) represents a compelling example of how structural complexity can be leveraged to develop novel biologically active compounds. Its unique combination of functional groups offers opportunities for exploring new therapeutic avenues while addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly significant role in the development of innovative treatments across multiple disease areas.

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